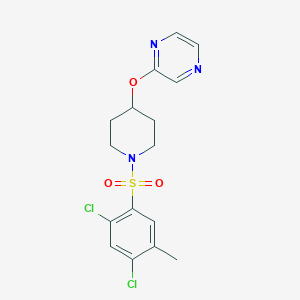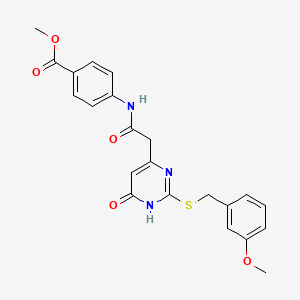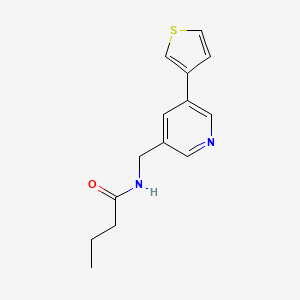
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea, also known as CHEU, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic uses. CHEU belongs to the class of urea derivatives and has been shown to possess a wide range of biological activities.
作用机制
The exact mechanism of action of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the expression of pro-inflammatory cytokines and the activation of NF-κB, a transcription factor involved in inflammation. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro and in vivo. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, this compound has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
实验室实验的优点和局限性
One advantage of using 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea in lab experiments is its relatively simple synthesis method. This compound is also stable under normal laboratory conditions and can be easily stored. However, one limitation of using this compound is its limited solubility in water, which may require the use of organic solvents in experiments.
未来方向
There are several potential future directions for research on 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic uses.
Conclusion
This compound is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic uses. Its anti-inflammatory, anti-tumor, and neuroprotective properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic uses.
合成方法
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea is synthesized by the reaction of 1-(2-hydroxyethyl)cyclohexylamine with 3-(4-methoxyphenethyl)isocyanate in the presence of a base catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 152-154°C.
科学研究应用
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea has been studied for its potential therapeutic uses in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties.
属性
IUPAC Name |
1-(2-cyclohexyl-2-hydroxyethyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-23-16-9-7-14(8-10-16)11-12-19-18(22)20-13-17(21)15-5-3-2-4-6-15/h7-10,15,17,21H,2-6,11-13H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDQENVLESHKAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC(C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


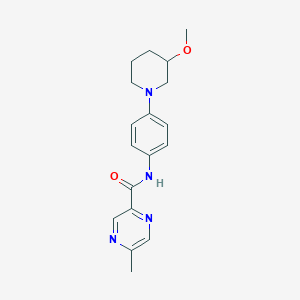

![N-[2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2903124.png)
![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2903125.png)
![5-((3,4-Dichlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2903126.png)
![1-(4-Butoxyphenyl)-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea](/img/structure/B2903129.png)
![8-Methyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B2903132.png)
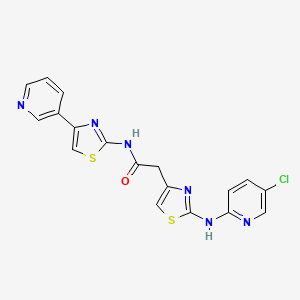
![N-(furan-2-ylmethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2903135.png)

